molecular formula C9H12ClN3O B1419894 2-chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide CAS No. 1198595-67-3

2-chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide

Cat. No.: B1419894
CAS No.: 1198595-67-3
M. Wt: 213.66 g/mol
InChI Key: URCXQPIMGQBIHK-UHFFFAOYSA-N
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Description

2-Chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide (CAS: 1198595-67-3) is a substituted pyridine derivative with the molecular formula C₉H₁₂ClN₃O and a molecular weight of 213.67 g/mol . Its structure features:

  • A pyridine ring substituted with a chloro group at position 2,
  • An isopropyl group at position 6,
  • A carboximidamide group at position 3 with an N'-hydroxy substituent.

This compound is characterized by advanced analytical techniques such as NMR, HPLC, and LC-MS, ensuring high purity (>95%) for research applications .

Properties

IUPAC Name

2-chloro-N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-5(2)7-4-3-6(8(10)12-7)9(11)13-14/h3-5,14H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCXQPIMGQBIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=C(C=C1)/C(=N/O)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-hydroxy-6-isopropyl-3-pyridinecarboximidamide typically involves the reaction of 2-chloro-6-isopropylpyridine-3-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N’-hydroxy-6-isopropyl-3-pyridinecarboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N’-hydroxy-6-isopropyl-3-pyridinecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiinflammatory Properties

Research indicates that 2-chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide may serve as an effective anti-inflammatory agent. It has been shown to inhibit the RORγ (Retinoic acid receptor-related orphan receptor gamma) nuclear receptor, which plays a critical role in the regulation of immune responses and inflammation. This inhibition can potentially reduce the expression of pro-inflammatory cytokines such as IL-17, making it a candidate for treating autoimmune diseases like rheumatoid arthritis and psoriasis .

1.2 Anticancer Potential

The compound's ability to modulate immune responses also positions it as a potential anticancer agent. By affecting pathways involved in tumor growth and metastasis, it may enhance the efficacy of existing cancer therapies or serve as a standalone treatment .

Chemical Synthesis

2.1 Building Block in Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions, facilitating the development of more complex molecules .

2.2 Development of New Reagents

The compound has been explored for its potential to create novel reagents in synthetic chemistry, particularly in the synthesis of guanylation and imidoylation agents. These new reagents can be applied in various synthetic pathways to create biologically active compounds .

Biological Research

3.1 Mechanistic Studies

Studies have employed this compound to elucidate mechanisms underlying immune responses and inflammatory diseases. By understanding how this compound interacts with specific receptors and pathways, researchers can develop targeted therapies that minimize side effects associated with traditional treatments .

3.2 Pharmacological Research

The pharmacokinetics and pharmacodynamics of this compound are being investigated to better understand its therapeutic window and safety profile. This research is crucial for determining appropriate dosing regimens for potential clinical applications .

Mechanism of Action

The mechanism of action of 2-chloro-N’-hydroxy-6-isopropyl-3-pyridinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 2-chloropyridine-4-carboxylate

  • Molecular Formula: C₁₀H₁₂ClNO₂
  • Molecular Weight : 213.67 g/mol (identical to the target compound)
  • Substituents :
    • Chloro at position 2 ,
    • tert-Butyl carboxylate ester at position 4 .
Property Target Compound tert-Butyl 2-chloropyridine-4-carboxylate
Core Structure Pyridine with Cl, isopropyl, carboximidamide Pyridine with Cl, carboxylate ester
Key Functional Groups N'-hydroxy carboximidamide, Cl, isopropyl Carboxylate ester, Cl
Synthetic Utility Chelation, amidine-based reactions Ester hydrolysis to carboxylic acid
Solubility Likely polar due to amidine and hydroxylamine Hydrophobic (tert-butyl group dominant)

Key Differences :

  • The target compound’s carboximidamide group enables hydrogen bonding and metal coordination, while the tert-butyl ester is sterically bulky and hydrolyzable.
  • Electronic effects differ: the chloro group at position 2 in both compounds is electron-withdrawing, but the carboximidamide in the target compound introduces resonance stabilization .

3-Chloro-N-phenyl-phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂
  • Substituents :
    • Chloro on a phthalimide backbone,
    • N-phenyl group .
Property Target Compound 3-Chloro-N-phenyl-phthalimide
Core Structure Pyridine derivative Phthalimide (isoindole-1,3-dione)
Applications Pharmaceuticals, agrochemical intermediates Polyimide monomer synthesis
Reactivity Amidines participate in nucleophilic addition Anhydride formation for polymer chemistry

Key Differences :

  • The target compound’s pyridine ring offers aromatic basicity, whereas phthalimides are non-basic and planar, favoring polymer backbone integration .

Tris(2-chloroethyl)amine (Nitrogen Mustard HN3)

  • Molecular Formula : C₆H₁₂Cl₃N
  • Structure : Three 2-chloroethyl groups attached to a central nitrogen .
Property Target Compound Tris(2-chloroethyl)amine
Functional Groups Chloropyridine with amidine Alkylating agent (chloroethyl amines)
Biological Activity Undefined (research-stage) Cytotoxic (DNA alkylation)
Stability Sensitive to oxidation (hydroxylamine) Hydrolytically stable but highly reactive

Key Differences :

  • The target compound’s pyridine ring and amidine group contrast sharply with the aliphatic, tri-chlorinated structure of nitrogen mustards, which are warfare/chemotherapy agents .

Structural and Functional Analysis

Electronic Effects

  • Chloro at Position 2 : Electron-withdrawing, activating the pyridine ring for electrophilic substitution at positions 4 and 6.
  • Isopropyl at Position 6 : Electron-donating via inductive effects, countering the chloro’s deactivation .
  • Carboximidamide at Position 3 : The N'-hydroxy group enhances hydrogen-bonding capacity, while the amidine moiety can act as a weak base or nucleophile.

Research Implications

  • The target compound’s unique substitution pattern distinguishes it from analogs, offering tailored reactivity for:
    • Metal-organic frameworks (via amidine coordination),
    • Prodrug development (hydroxylamine as a metabolic trigger).

Data Tables

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Molecular Formula Substituent Positions Key Functional Groups
2-Chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide C₉H₁₂ClN₃O 2-Cl, 3-carboximidamide, 6-isopropyl Chloro, hydroxyamidine
tert-Butyl 2-chloropyridine-4-carboxylate C₁₀H₁₂ClNO₂ 2-Cl, 4-COO-tert-butyl Chloro, carboxylate ester

Biological Activity

2-Chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. This reaction facilitates the formation of the hydroxycarboximidamide group. Industrial production often employs optimized conditions for higher yields, utilizing advanced techniques such as continuous flow reactors.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Comparative studies show that it may outperform standard antibiotics at certain concentrations .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In cell line studies, it has shown cytotoxic effects against various cancer cells. For instance, it was observed to induce apoptosis in lung and colon cancer cells, with significant growth suppression noted at low micromolar concentrations .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation and survival. For example, it has been shown to interact with hexokinase, a key enzyme in glucose metabolism, thereby disrupting energy production in cancer cells .
  • Cell Cycle Arrest : Flow cytometry analyses have indicated that treatment with this compound can lead to cell cycle arrest in the G0/G1 phase, preventing further cellular division and promoting apoptosis .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study compared this compound with conventional antibiotics against strains such as Staphylococcus aureus and Escherichia coli. Results indicated superior activity at specific concentrations, suggesting potential use in treating resistant infections .
  • Cytotoxic Effects on Cancer Cells : Research involving various cancer cell lines demonstrated that the compound could significantly reduce cell viability. The IC50 values ranged from 0.00053 μM to 8.82 μM depending on the cell type, indicating its potency as an anticancer agent .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Target Organism/Cell Line IC50 (µM) Mechanism
AntimicrobialStaphylococcus aureus< 100Enzyme inhibition
AntimicrobialEscherichia coli< 100Enzyme inhibition
AnticancerLung cancer cells0.00053Cell cycle arrest
AnticancerColon cancer cells8.82Apoptosis induction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide
Reactant of Route 2
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2-chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide

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